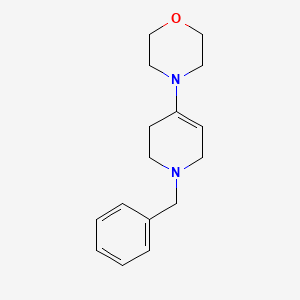
4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine
Cat. No. B8471860
Key on ui cas rn:
53234-67-6
M. Wt: 258.36 g/mol
InChI Key: ZGPUQFKXNLBGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04895996
Procedure details


A solution of 5.16 g (20 mmoles) of 1-benzyl-4-morpholino-1,2,3,6-tetrahydropyridine in 10 ml of tetrahydrofuran (THF) is added to 2.44 g (20 mmoles) of solid 9-BBN. A suspension results which becomes clear after stirring for 6 hours at 25° C. The THF is removed under reduced pressure (20 Torr) and 2 ml of methanol is added to the remaining solid. An exothermic reaction is initiated by gentle warming and results in a clear solution which is stirred. The stirring is stopped and the mixture is cooled slowly to crystallize the by-product, B-(morpholino)-9-BBN methanol complex. The solid is triturated with n-pentane (3×30 ml) and the combined pentane layers are washed successively with water (3×10 ml), 3N sodium hydroxide (3×6 ml) and water (2×10 ml). The pentane layer is evaporated. The residue is purified by distillation to give 2.90 g (85 percent yield based on 1-benzyl-4-morpholino-1,2,3,6-tetrahydropyridine) of 1 -benzyl-1,2,3,6-tetrahydropyridine, boiling point 98° C.-100° C. at 1 Torr.
Quantity
5.16 g
Type
reactant
Reaction Step One

[Compound]
Name
solid
Quantity
2.44 g
Type
reactant
Reaction Step One



Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH:12]=[C:11](N2CCOCC2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B1C2CCCC1CCC2>O1CCCC1>[CH2:1]([N:8]1[CH2:9][CH:10]=[CH:11][CH2:12][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(=CC1)N1CCOCC1
|
[Compound]
|
Name
|
solid
|
|
Quantity
|
2.44 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B1C2CCCC1CCC2
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for 6 hours at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A suspension results which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The THF is removed under reduced pressure (20 Torr) and 2 ml of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the remaining solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by gentle warming
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results in a clear solution which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize the by-product, B-(morpholino)-9-BBN methanol complex
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid is triturated with n-pentane (3×30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined pentane layers are washed successively with water (3×10 ml), 3N sodium hydroxide (3×6 ml) and water (2×10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pentane layer is evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue is purified by distillation
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
